Product packaging for 4'-Isopropyl-4-methoxychalcone(Cat. No.:CAS No. 93777-34-5)

4'-Isopropyl-4-methoxychalcone

Katalognummer: B1624449
CAS-Nummer: 93777-34-5
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: DUPLPFCNUBOQMC-AWNIVKPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

For example, a QSAR model for the antifungal activity of novel chalcones found a strong correlation using descriptors like molar refractivity (MR), Ovality, HOMO energy, and the partition coefficient (CLogP). derpharmachemica.com The statistical quality of these models is assessed by parameters like the coefficient of determination (R²), which indicates how well the model fits the data. derpharmachemica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O2 B1624449 4'-Isopropyl-4-methoxychalcone CAS No. 93777-34-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

93777-34-5

Molekularformel

C19H20O2

Molekulargewicht

280.4 g/mol

IUPAC-Name

(E)-3-(4-methoxyphenyl)-1-(4-propan-2-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O2/c1-14(2)16-7-9-17(10-8-16)19(20)13-6-15-4-11-18(21-3)12-5-15/h4-14H,1-3H3/b13-6+

InChI-Schlüssel

DUPLPFCNUBOQMC-AWNIVKPZSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC

Isomerische SMILES

CC(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC

Andere CAS-Nummern

93777-34-5

Herkunft des Produkts

United States

Rigorous Model Validation:a Qsar Model S True Value Lies in Its Predictive Power. Therefore, Rigorous Validation is Essential to Ensure the Model is Not a Result of Chance Correlation and Can Accurately Predict the Activity of New Compounds.nih.govkey Validation Techniques Include:

Internal Validation: Often performed using a leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (Q² or QLoo²). A high Q² value indicates good internal predictivity. nih.govresearchgate.net

External Validation: The dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activities of the test set compounds (which were not used in model generation) is a robust measure of its external predictive power, often expressed as R²pred. nih.govnih.gov

Y-Randomization: The biological activity data is randomly shuffled multiple times to build new models. If these new models show low R² and Q² values, it confirms that the original model is not due to a chance correlation. nih.govresearchgate.net

A study developing 3D-QSAR models for anticancer chalcones reported a CoMSIA model with a Q² of 0.806 and an external predictive value (R²test) of 0.90, indicating a highly robust and predictive model. researchgate.net

The table below illustrates a representative dataset that could be used to develop a QSAR model for a series of chalcone (B49325) derivatives, showing the relationship between structural modifications, key molecular descriptors, and biological activity.

CompoundR1 (Ring A)R2 (Ring B)pIC50 (Observed)pIC50 (Predicted)Descriptor 1 (HOMO eV)Descriptor 2 (CLogP)
14'-H4-OCH35.315.35-6.153.85
24'-Cl4-OCH35.705.68-6.224.56
34'-CH34-OCH35.705.73-6.084.36
44'-Isopropyl4-OCH36.156.12-6.015.17
54'-Cl4-Cl5.955.92-6.315.27
64'-Isopropyl4-Cl6.426.45-6.105.88
74'-H4-N(CH3)26.556.51-5.854.01
84'-Isopropyl4-N(CH3)26.987.01-5.795.32

Application in Rational Drug Design:once a Qsar Model is Rigorously Validated, It Becomes a Powerful Tool for Rational Drug Design.youtube.comit Can Be Used to Perform Virtual Screening of Large Libraries of Designed, but Not Yet Synthesized, Chalcone Derivatives.nih.govthis in Silico Approach Allows Researchers to Prioritize the Synthesis of Compounds That Are Predicted to Have the Highest Biological Activity. This Qsar Driven Strategy Has Been Successfully Used to Design and Discover Potent Antitubercular Chalcones, Where Models Prioritized 33 Compounds for Synthesis, Leading to the Identification of 10 Derivatives with Nanomolar Activity.nih.govnih.govby Focusing Experimental Efforts on the Most Promising Candidates, These Predictive Models Significantly Accelerate the Drug Discovery Process and Reduce the Associated Costs.mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4'-Isopropyl-4-methoxychalcone, these simulations are instrumental in understanding its potential biological activity by examining its interactions with various protein targets.

Molecular docking studies have been employed to identify the binding sites and interaction modes of chalcone (B49325) derivatives with a range of biological targets, including enzymes and receptors implicated in various diseases. For this compound, these simulations would typically involve preparing a 3D model of the compound and docking it into the active site of a target protein. The results of such studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, docking simulations of similar chalcones have shown interactions with amino acid residues in the active sites of proteins like tyrosine kinases and cyclooxygenase enzymes. The methoxy (B1213986) and isopropyl groups on the this compound molecule play a crucial role in determining its binding orientation and specificity.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable complex. The conformational preferences of this compound within the binding pocket are also elucidated, showing the three-dimensional arrangement of the molecule that is most favorable for binding. These predictions are vital for structure-activity relationship (SAR) studies, helping to rationalize the biological activity of the compound and to design more potent analogs.

Table 1: Predicted Binding Affinities of this compound with Various Biological Targets This table presents hypothetical binding affinity data based on typical values observed for similar chalcone derivatives in molecular docking studies.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Tyrosine Kinase-8.5Met793, Leu718, Val726
Cyclooxygenase-2 (COX-2)-9.2Arg120, Tyr355, Val523
Monoamine Oxidase B (MAO-B)-7.8Tyr435, Ile199, Cys172

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound.

DFT calculations can provide valuable information about the reactivity and stability of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. wikipedia.org For this compound, the distribution of HOMO and LUMO densities across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data from DFT calculations, representative of typical values for chalcone derivatives.

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment3.5 D

Quantum chemical calculations are also utilized to predict various spectroscopic properties of this compound, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. For example, calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum to assign specific vibrational modes to different functional groups within the molecule.

Molecular Dynamics Simulations to Study Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of this compound, both in solution and when bound to a biological target, can reveal important information about its conformational flexibility and the stability of its interactions. These simulations can show how the molecule adapts its conformation to fit into a binding site and how the protein structure may change upon ligand binding. The stability of key interactions, such as hydrogen bonds, can be monitored over the course of the simulation to provide a more realistic assessment of the binding event. growingscience.comresearchgate.net

Analysis of Compound Flexibility and Conformational Ensembles

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and its ability to adopt different spatial arrangements, known as conformations. The flexibility of the chalcone scaffold allows it to adapt its shape to fit into the binding pocket of a biological target. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring this flexibility and characterizing the collection of conformations, or "conformational ensemble," that the molecule is likely to adopt under physiological conditions. wjpr.net

MD simulations model the movements of atoms in a molecule over time, providing a dynamic picture of its behavior. mdpi.com For this compound, this analysis focuses on the rotation around key single bonds, such as the bonds flanking the central α,β-unsaturated carbonyl system. The resulting trajectory from a simulation allows for the analysis of various structural parameters that quantify the molecule's stability and flexibility. wjpr.net

Key metrics evaluated from these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, low RMSD value suggests that the molecule maintains a consistent core conformation, while higher values indicate significant structural changes. wjpr.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or groups of atoms to identify which parts of the molecule are the most mobile. For this compound, higher RMSF values would be expected for the terminal isopropyl and methoxy groups, indicating greater flexibility in these regions compared to the more rigid aromatic rings. wjpr.net

Through such analyses, researchers can determine the most probable and energetically favorable conformations of this compound, providing crucial insights into the specific shapes that are most likely responsible for its biological interactions. mdpi.com

Table 1: Representative Molecular Dynamics Simulation Parameters for Chalcone Conformational Analysis
ParameterDescriptionTypical Observation for a Stable Conformation
Root Mean Square Deviation (RMSD)Measures the average change in atomic positions relative to an initial reference structure.Low, stable values (e.g., < 3 Å) after an initial equilibration period.
Root Mean Square Fluctuation (RMSF)Indicates the flexibility of different parts of the molecule.Higher fluctuations in flexible side chains (e.g., isopropyl group) and lower fluctuations in the rigid core (aromatic rings).
Radius of Gyration (Rg)Measures the overall compactness of the molecule.A relatively constant value, indicating the molecule maintains its overall shape without significant unfolding.

Elucidation of Ligand-Protein Interaction Dynamics

Understanding how this compound interacts with its protein targets at an atomic level is fundamental to explaining its mechanism of action. In silico techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for this purpose. mdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a protein. unsoed.ac.id The process involves placing the this compound molecule into the active site of a target protein and calculating a "binding score" or "binding energy," which estimates the strength of the interaction. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. unsoed.ac.id This initial "snapshot" reveals the most likely binding pose and identifies key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the aromatic rings and isopropyl group) and hydrophobic amino acid residues in the protein's binding pocket.

π-π Stacking: Interactions between the aromatic rings of the chalcone and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Table 2: Hypothetical Ligand-Protein Interactions for this compound
Interacting Protein ResidueInteraction TypePotential Interacting Group on ChalconeTypical Distance (Å)
LeucineHydrophobicIsopropyl group~3.5 - 5.0
Phenylalanineπ-π StackingAromatic Ring A or B~3.4 - 4.5
SerineHydrogen BondCarbonyl Oxygen~2.5 - 3.2
ValineHydrophobicAromatic Ring A or B~3.5 - 5.0
AsparagineHydrogen BondMethoxy Oxygen (as acceptor)~2.6 - 3.3

In Silico Approaches in Lead Discovery and Optimization for Chalcone Derivatives

The chalcone scaffold is a highly versatile template in drug discovery, and in silico approaches are critical for efficiently exploring its potential. nih.govnih.gov These computational methods accelerate the process of identifying new lead compounds and optimizing their properties, saving significant time and resources compared to traditional experimental approaches. researchgate.net

The process often begins with virtual screening , where large digital libraries containing thousands or even millions of compounds, including diverse chalcone derivatives, are computationally docked against a specific protein target. nih.gov This allows for the rapid identification of initial "hits" that have a predicted high binding affinity. Machine learning models can also be employed to pre-screen vast libraries, prioritizing compounds with a higher likelihood of being active. nih.gov

Once initial hits are identified, Quantitative Structure-Activity Relationship (QSAR) studies are often conducted. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. bohrium.comrsc.org By analyzing how different substituents on the chalcone scaffold affect activity, these models can predict the potency of novel, yet-to-be-synthesized derivatives, guiding chemists on which modifications are most likely to improve efficacy. bohrium.com

This leads to lead optimization , a phase where a promising lead compound is iteratively modified to enhance its drug-like properties. nih.gov Computational tools are used to predict how structural changes will affect not only binding affinity but also pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). acs.org For example, adding or modifying groups, such as the isopropyl and methoxy substituents on this compound, can be evaluated in silico to improve characteristics like metabolic stability or cell permeability, guided by principles such as Lipinski's and Veber's rules. nih.govacs.org This systematic, computer-assisted approach enables the rational design of superior drug candidates based on the chalcone framework. nih.gov

Table 3: Application of In Silico Techniques in Chalcone Drug Discovery
TechniquePurposeRole in Chalcone Discovery/Optimization
Virtual Screening / Molecular DockingIdentify initial hits from large compound libraries.Screens thousands of chalcone derivatives against a target protein to find potential binders. nih.gov
Machine LearningPre-filter large libraries and predict activity.Develops models based on known active/inactive chalcones to rapidly screen new compounds. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Predict the activity of new derivatives based on their structure.Guides the selection of substituents on the chalcone scaffold to maximize biological activity. bohrium.com
Molecular Dynamics (MD) SimulationsAssess the stability of the ligand-protein complex.Confirms that a promising chalcone derivative forms a stable and lasting interaction with its target. mdpi.com
ADME/Tox PredictionEvaluate drug-likeness and potential toxicity.Assesses pharmacokinetic properties to ensure the optimized chalcone can be a viable drug candidate. acs.org

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

While classical methods like the Claisen-Schmidt condensation have been instrumental in synthesizing chalcones, the future necessitates a shift towards more sustainable and efficient synthetic protocols. rjpn.orgfrontiersin.org The principles of green chemistry, which advocate for minimizing hazardous substances and maximizing atom economy, should guide the development of new synthetic routes for 4'-Isopropyl-4-methoxychalcone. propulsiontechjournal.comresearchgate.net

Future research should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers significant advantages over conventional heating, including drastically reduced reaction times and improved product yields. frontiersin.orgresearchgate.net

Solvent-Free Synthesis: Exploring mechanochemical methods like grinding and ball milling can eliminate the need for potentially harmful organic solvents, thereby reducing the environmental impact of the synthesis. rsc.orgscitepress.org

Biocatalysis: The use of enzymes or whole microorganisms as catalysts presents a highly specific and environmentally benign alternative to traditional chemical catalysts. rjpn.org

Development of Novel Catalysts: Research into new, recyclable, and highly efficient catalysts, such as nanocatalysts, can further enhance the sustainability of chalcone (B49325) synthesis. propulsiontechjournal.com

These green synthetic approaches not only align with environmental stewardship but also offer practical benefits such as simplified purification processes and potentially lower production costs.

In-depth Elucidation of Undiscovered Molecular Mechanisms of Action

A comprehensive understanding of the molecular mechanisms underlying the biological activities of this compound is paramount for its rational development as a therapeutic agent. While chalcones are known to interact with a wide array of molecular targets, the specific interactions of this particular derivative remain largely unexplored. nih.govresearchgate.net

Future investigations should aim to:

Identify Direct Molecular Targets: Employing techniques such as thermal proteome profiling and affinity chromatography coupled with mass spectrometry can help in the unbiased identification of direct binding partners of the compound within the cell.

Elucidate Signaling Pathways: Once direct targets are identified, detailed studies are needed to map the downstream signaling pathways that are modulated. This includes investigating effects on key cellular processes like apoptosis, cell cycle regulation, and inflammatory responses. researchgate.netnih.gov

Explore Target Promiscuity: Given that many chalcones exhibit a broad spectrum of biological activities, it is crucial to understand the potential for off-target effects. nih.gov A thorough characterization of its target profile will be essential for predicting both therapeutic efficacy and potential side effects.

A deeper understanding of its mechanism of action will not only validate its therapeutic potential but also pave the way for the design of more potent and selective analogs.

Advanced SAR Studies Utilizing High-Throughput Screening and Computational Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of a lead compound. nih.govdrugdesign.org For this compound, future SAR studies should leverage modern drug discovery tools to systematically explore the chemical space around its core structure.

Key approaches include:

High-Throughput Screening (HTS): The generation of a focused library of analogs of this compound, followed by HTS against a panel of relevant biological targets, can rapidly identify compounds with improved activity and selectivity. hilarispublisher.com

Computational Design and Molecular Docking: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity of virtual compounds and guide the design of new analogs with enhanced properties. nih.govijprajournal.comsemanticscholar.org These computational approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create a more potent lead compound.

By combining these advanced techniques, it will be possible to systematically modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

Application of Integrated Omics Approaches for Comprehensive Biological Profiling

To gain a holistic understanding of the cellular response to this compound, it is essential to move beyond single-target analyses and embrace a systems-level perspective. Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the compound's biological effects. nih.govscispace.com

Future research in this area should involve:

Transcriptomic Analysis: Techniques like RNA sequencing can reveal changes in gene expression patterns following treatment with the compound, providing insights into the cellular pathways that are affected.

Proteomic Profiling: Mass spectrometry-based proteomics can identify changes in the abundance and post-translational modifications of proteins, offering a direct view of the compound's impact on cellular machinery. embopress.org

Metabolomic Studies: Analyzing changes in the cellular metabolome can provide a functional readout of the compound's effects on metabolic pathways.

Integrative Data Analysis: The true power of omics lies in the integration of these different data types. nih.gov Advanced bioinformatics tools and network-based approaches will be necessary to build comprehensive models of the compound's mechanism of action. embopress.org

Development of Advanced Preclinical Models for Disease-Specific Research

The translation of promising in vitro findings into in vivo efficacy requires the use of relevant and predictive preclinical models. For this compound, the choice of model will depend on the specific therapeutic area being targeted.

Future preclinical development should focus on:

Patient-Derived Xenografts (PDXs): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate representation of human tumor biology than traditional cell line-derived xenografts. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to carry specific genetic mutations relevant to a particular disease can be invaluable for studying the efficacy and mechanism of action of a compound in a more physiologically relevant context.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tissues are emerging as powerful in vitro models that can better recapitulate the complex architecture and cellular heterogeneity of human organs and tumors.

Humanized Mouse Models: For studying the effects on the immune system, mouse models with a reconstituted human immune system can provide critical insights into the immunomodulatory properties of the compound.

The use of these advanced preclinical models will be crucial for validating the therapeutic potential of this compound and for generating the robust data needed to support its progression into clinical trials.

Q & A

Q. What are the recommended methods for synthesizing 4'-Isopropyl-4-methoxychalcone with high purity?

The Claisen-Schmidt condensation is a standard method for chalcone synthesis, involving the base-catalyzed reaction of substituted acetophenones and benzaldehydes. For this compound, ensure stoichiometric control of the 4-isopropylacetophenone and 4-methoxybenzaldehyde precursors. Post-synthesis, purify via column chromatography using silica gel and eluents like hexane/ethyl acetate. Validate purity using HPLC (≥95%) and confirm structural integrity via NMR (e.g., ¹H and ¹³C) and mass spectrometry .

Q. How should researchers optimize solubility and storage conditions for this compound in experimental settings?

Solubility varies by solvent:

SolventSolubility (mg/mL)
DMSO~10–20
Chloroform~15–25
Acetone~5–15
Source: Adapted from similar chalcone derivatives

Pre-warm solvents to 37°C and use ultrasonication to enhance dissolution. Store lyophilized powder at ≤-20°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • HPLC : Assess purity (>95%) using a C18 column, mobile phase (e.g., acetonitrile/water), and UV detection at λ ≈ 280 nm .
  • NMR : Confirm substituent positions via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, isopropyl doublet at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 296.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols by:

  • Using consistent solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Validating target engagement via orthogonal assays (e.g., enzymatic inhibition vs. cellular activity) .
  • Cross-referencing with structurally analogous chalcones (e.g., 2',6'-dihydroxy-4'-methoxychalcone) to identify substituent-specific effects .

Q. What methodological considerations are critical when designing in vitro assays to evaluate the biological mechanisms of this compound?

  • Cytotoxicity Screening : Pre-test compound concentrations (e.g., 1–100 µM) using MTT assays to exclude nonspecific cell death .
  • Solvent Compatibility : Ensure solvents (e.g., DMSO) do not interfere with readouts (e.g., fluorescence-based assays) .
  • Positive/Negative Controls : Include known inhibitors/agonists (e.g., quercetin for antioxidant assays) to contextualize activity .

Q. How can computational modeling be integrated with experimental data to predict the structure-activity relationships (SAR) of this compound derivatives?

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2, NF-κB) using software like AutoDock Vina .
  • QSAR Models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data to guide derivative design .
  • In Silico ADMET : Predict pharmacokinetic profiles (e.g., CYP450 metabolism) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Example Issue : Conflicting reports on antioxidant vs. pro-oxidant effects.
Resolution Strategy :

  • Compare experimental conditions (e.g., oxygen levels, radical sources).
  • Test compound redox behavior via cyclic voltammetry to identify oxidation potentials .
  • Validate using multiple assays (e.g., DPPH, FRAP, and cellular ROS detection) .

Q. Safety and Compliance

  • Hazards : Skin/eye irritation (H315, H319); respiratory sensitization risk (H335) .
  • Precautions : Use PPE (gloves, goggles), work in fume hoods, and dispose of waste via certified protocols .

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